REACTION_CXSMILES
|
[Cl:1][C:2]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:11])[N:3]=1.Cl[O-].[Na+]>>[Cl:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:11])[N:3]=1 |f:1.2|
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Name
|
|
Quantity
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21 g
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Type
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reactant
|
Smiles
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ClC1=NN(C(C1)C(=O)OC)C
|
Name
|
|
Quantity
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95 mL
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Type
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reactant
|
Smiles
|
Cl[O-].[Na+]
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Then, the ice bath was removed
|
Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
|
WASH
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Details
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washed with Na2S2O3 (10% aqueous solution) and water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
|
Details
|
the solvent removed under reduced pressure
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Type
|
DISTILLATION
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Details
|
The resulting oil was purified by distillation (bp 35° C., 0.2 mbar)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN(C(=C1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |